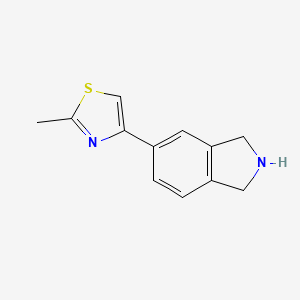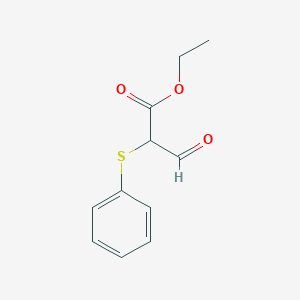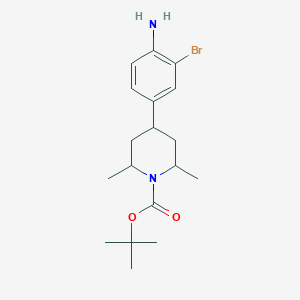![molecular formula C20H14F3N3O B13886332 6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13886332.png)
6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline is a complex organic compound that features both imidazole and quinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be introduced through a cyclization reaction involving an amido-nitrile intermediate . The reaction conditions often require the use of catalysts such as nickel, and the process may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with altered functional groups, while substitution reactions can introduce new substituents onto the imidazole or quinoline rings.
科学研究应用
6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its imidazole moiety is particularly useful in mimicking biological systems.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
作用机制
The mechanism of action of 6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline involves its interaction with molecular targets in biological systems. The imidazole ring can coordinate with metal ions, affecting enzyme activity and other biochemical pathways . The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes . These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
2-Methyl-1H-imidazo[4,5-c]quinoline: This compound shares the imidazole and quinoline moieties but lacks the trifluoromethoxyphenyl group.
4-(2-Methyl-8-(1H-pyrrolo[2,3-b]quinolin-1-yl)phenyl)-2-methyl-1H-imidazole: This compound has a similar structure but includes a pyrroloquinoline moiety.
Uniqueness
6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline is unique due to the presence of the trifluoromethoxyphenyl group, which can enhance its chemical stability and biological activity. This functional group can also influence the compound’s solubility and interaction with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C20H14F3N3O |
|---|---|
分子量 |
369.3 g/mol |
IUPAC 名称 |
6-imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline |
InChI |
InChI=1S/C20H14F3N3O/c1-13-10-16(27-20(21,22)23)4-5-17(13)19-6-2-14-11-15(3-7-18(14)25-19)26-9-8-24-12-26/h2-12H,1H3 |
InChI 键 |
AJLDSFDDBIOXAN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)C2=NC3=C(C=C2)C=C(C=C3)N4C=CN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13886257.png)




![1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one](/img/structure/B13886297.png)


![6-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13886335.png)





